molecular formula C26H23N3O3S B2534232 N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide CAS No. 894546-67-9

N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B2534232
CAS No.: 894546-67-9
M. Wt: 457.55
InChI Key: JBZNUERCPRFLPI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and thiazolidine ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(4-methylphenyl)-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions, often using halides or other reactive groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methylphenyl)-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

N-(4-methylphenyl)-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide can be compared to other spiro compounds, such as spirooxindoles and spirothiazolidines. While these compounds share a similar core structure, the specific substituents and ring systems in N-(4-methylphenyl)-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide confer unique properties, such as enhanced stability or specific reactivity patterns. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(3-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-17-10-12-19(13-11-17)27-23(30)15-28-22-9-4-3-8-21(22)26(25(28)32)29(24(31)16-33-26)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZNUERCPRFLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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